

Technical Guide: Mifanertinib Dimaleate Stoichiometry & Molecular Characterization

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Compound of Interest

Compound Name:	Mifanertinib
CAS No.:	1639014-72-4
Cat. No.:	B10856164

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Executive Summary: The Molecular Identity

Mifanertinib (also known as Mefatinib) is a potent, third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target specific mutations (e.g., T790M) in non-small cell lung cancer (NSCLC).[1] While the free base possesses the pharmacological activity, the dimaleate salt is the critical solid-state form used to ensure adequate solubility, bioavailability, and stability for oral dosage forms.[1]

Precise characterization of the dimaleate salt is non-trivial due to the potential for stoichiometric variability (monomaleate vs. dimaleate) during crystallization.[1] This guide provides the definitive molecular weight calculations and a self-validating analytical workflow to confirm the 1:2 (drug:acid) ratio.

Molecular Data Table

The following parameters are the reference standards for analytical calculations.

Parameter	Mifanertinib (Free Base)	Maleic Acid (Counterion)	Mifanertinib Dimaleate (Salt)
CAS Number	1639014-72-4	110-16-7	N/A (Salt Specific)
Formula	C ₂₁ H ₁₉ ClF ₃ N ₅ O ₂	C ₄ H ₄ O ₄	C ₂₉ H ₂₇ ClF ₃ N ₅ O ₁₀
Molar Mass	465.86 g/mol	116.07 g/mol	698.00 g/mol
Stoichiometry	1	2	1:2
Appearance	Off-white powder	White crystalline solid	Crystalline Solid

Stoichiometric Logic & Calculation

The formation of the dimaleate salt involves the protonation of basic nitrogen centers within the **Mifanertinib** quinazoline and acrylamide pharmacophore by two equivalents of maleic acid.[1]

The Calculation (Self-Validation)

To validate the molecular weight in a laboratory setting, one must account for the full contribution of the counterions.[1]

[1]

Where

is the stoichiometric ratio.[1]

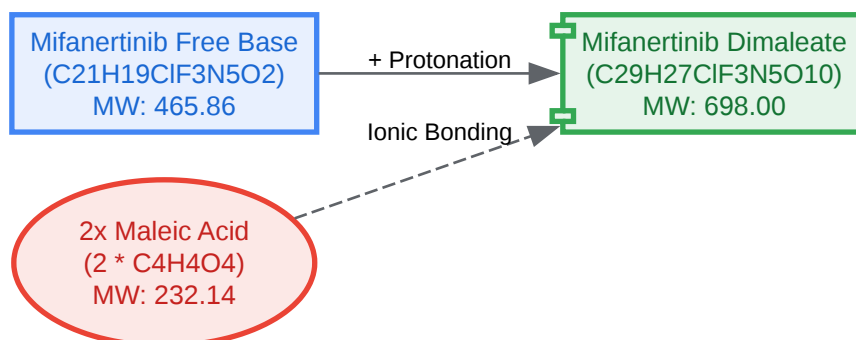
- [1]

“

Critical Insight: Analytical errors often occur when researchers assume a monomaleate formation (MW ~581.9).[1] The dimaleate form adds significant mass (~33% increase over free base), altering dose-volume calculations in pre-clinical studies.[1]

Structural Visualization

The following diagram illustrates the stoichiometric assembly and the resulting molecular weight contribution.



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Figure 1: Stoichiometric assembly of **Mifanertinib** Dimaleate, highlighting the mass contribution of the maleic acid counterions.[1]

Analytical Verification Protocols

Trust but verify.[1] In drug development, assuming the label MW is correct can lead to dosing errors.[1] Use this self-validating workflow to confirm the salt form.

Proton NMR (¹H-NMR) Stoichiometry Check

Objective: Determine the molar ratio of **Mifanertinib** to Maleic acid by integrating characteristic peaks.

Protocol:

- Solvent: Dissolve ~5 mg of salt in DMSO-d₆ (Maleic acid is highly soluble; prevents precipitation).[1]
- Target Peaks:
 - **Mifanertinib**: Identify the single vinylic proton on the acrylamide tail (typically 6.0–7.0 ppm) or the aromatic quinazoline protons.[1] Set integration to 1.0.

- Maleic Acid: Identify the singlet peak for the olefinic protons of maleic acid (typically 6.0–6.3 ppm).[1]
- Validation Logic:
 - Since Maleic acid has 2 equivalent olefinic protons, a 1:1 salt would show an integration of 2.0.[1]
 - For a Dimaleate (1:2) salt: The Maleic acid peak integration should be 4.0 (relative to 1 proton of the drug).[1]

Elemental Analysis (CHN)

Theoretical values for $C_{29}H_{27}ClF_3N_5O_{10}$ (MW 698.[1]00) provide a definitive "Go/No-Go" gate.
[1]

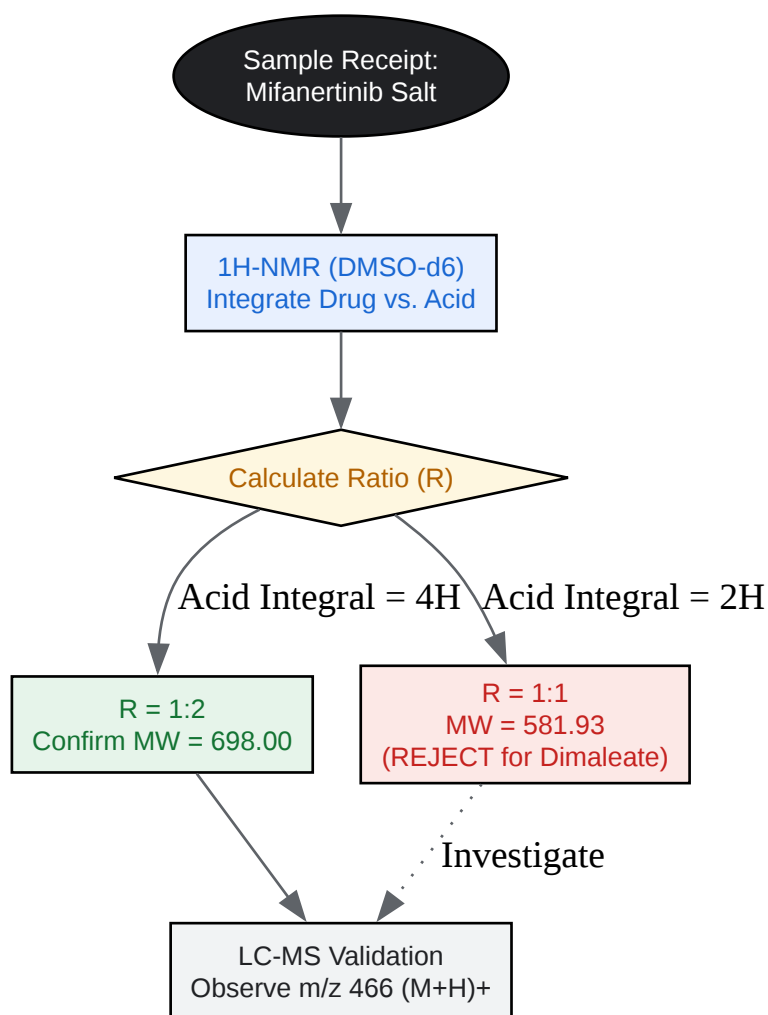
Element	Theoretical %	Tolerance ($\pm 0.4\%$)
Carbon (C)	49.90%	49.50 – 50.30%
Hydrogen (H)	3.90%	3.50 – 4.30%
Nitrogen (N)	10.03%	9.63 – 10.43%

“

Troubleshooting: If Carbon is significantly higher (>52%), you likely have the monomaleate form or free base contamination.[1]

Analytical Workflow Diagram

This flowchart guides the decision-making process for verifying the salt form before usage in biological assays.



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Figure 2: Decision tree for analytical verification of the dimaleate salt stoichiometry.

Pharmaceutical Implications[1][6][7]

Solubility and Dissolution

The dimaleate salt is chosen over the free base to enhance aqueous solubility, particularly in the gastric environment.[1] The two carboxylic acid groups on each maleic acid molecule (4 total acid groups per drug molecule) significantly alter the pKa profile and dissolution rate.[1]

- Protocol Note: When preparing stock solutions for in vitro assays (e.g., IC50), dissolve in 100% DMSO first to ensure complete dissociation, then dilute into media. Using aqueous buffers directly may risk crashing out the free base if the pH shifts neutral.[1]

Dosing Calculations

Using the wrong molecular weight is a common source of experimental error.[1]

- Correction Factor:

.[1]

- Implication: To deliver 10 mg of active **Mifanertinib**, you must weigh 15.0 mg of **Mifanertinib** Dimaleate.[1]

References

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